molecular formula C14H9ClO4S B8352560 2-(2-Carboxyphenylthio)-4-chlorobenzoic acid

2-(2-Carboxyphenylthio)-4-chlorobenzoic acid

Cat. No. B8352560
M. Wt: 308.7 g/mol
InChI Key: BWUZXRHHXUXJEO-UHFFFAOYSA-N
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Patent
US04698364

Procedure details

A mixture of 2,4-dichlorobenzoic acid (7.64 g), thiosalicylic acid (7.16 g), anhydrous potassium carbonate (22 g), and copper powder (300 mg) was suspended in benzyl alcohol and this suspension was heated under N2 atmosphere at 110-120° C. for 3 hours. After cooling, 10% aqueous potassium hydroxide solution (120 ml) was added and extracted with ether. The aqueous layer was filtered and acidified with 6N HCl. The resulting precipitated product was isolated by filtration. Recrystallization from aqueous methanol gave 4-chloro-2,2'-thiodibenzoic acid (compound No. 1) in an amount of 8.56 g (yield: 70%). m.p. 241-242° C.
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[SH:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C1C=CC=CC=1.[Cu]>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[C:12]([OH:21])=[O:20])[CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
7.64 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
7.16 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered
CUSTOM
Type
CUSTOM
Details
The resulting precipitated product
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.